4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine

Medicinal Chemistry Drug Design Physicochemical Profiling

4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine is a synthetic, dual-heterocyclic small molecule (MF: C₁₆H₁₁ClN₆O, MW: 338.76 g/mol) incorporating a 1,2,4-oxadiazole ring C5-linked to a 5-amino-1-phenyl-1H-1,2,3-triazole scaffold. The compound features a 4-chlorophenyl substituent on the oxadiazole and an unsubstituted N1-phenyl group on the triazole, defining it as a halogenated, aryl-substituted hybrid within the broader class of oxadiazole-triazole conjugates.

Molecular Formula C16H11ClN6O
Molecular Weight 338.76
CAS No. 892776-12-4
Cat. No. B2672850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine
CAS892776-12-4
Molecular FormulaC16H11ClN6O
Molecular Weight338.76
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N
InChIInChI=1S/C16H11ClN6O/c17-11-8-6-10(7-9-11)15-19-16(24-21-15)13-14(18)23(22-20-13)12-4-2-1-3-5-12/h1-9H,18H2
InChIKeyTVUQFMPOVCXLDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine (CAS 892776-12-4) | Molecular Properties & Research-Grade Procurement


4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine is a synthetic, dual-heterocyclic small molecule (MF: C₁₆H₁₁ClN₆O, MW: 338.76 g/mol) incorporating a 1,2,4-oxadiazole ring C5-linked to a 5-amino-1-phenyl-1H-1,2,3-triazole scaffold . The compound features a 4-chlorophenyl substituent on the oxadiazole and an unsubstituted N1-phenyl group on the triazole, defining it as a halogenated, aryl-substituted hybrid within the broader class of oxadiazole-triazole conjugates . It is commercially cataloged for early-stage research (purity typically ≥95%) and has been referenced in the context of antiviral screening against tobacco mosaic virus (TMV) [1]. However, peer-reviewed quantitative bioactivity data directly linked to this specific compound remain sparse, and its differentiation rests primarily on structural uniqueness, predicted physicochemical descriptors (e.g., XLogP3 ~3.2), and synthetic tractability rather than published comparative pharmacology .

Why 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine Cannot Be Replaced by Generic Oxadiazole-Triazole Hybrids


The 1,2,4-oxadiazole/1,2,3-triazole hybrid class is recognized for versatile bioactivity (anticancer, antimicrobial, antiviral), but small structural modifications profoundly alter target engagement and efficacy [1]. For example, oxadiazole-triazole hybrids targeting EGFR exhibit IC₅₀ values spanning from 0.11 µM to >10 µM depending on subtle aryl substitution patterns [1]. The specific combination of a 4-chlorophenyl group on the oxadiazole and an unsubstituted 1-phenyl on the 5-amino-triazole—as found in CAS 892776-12-4—generates a distinct electronic and steric profile (predicted XLogP3 ~3.2) that cannot be replicated by analogs with 4-fluoro, 4-methyl, or 2-trifluoromethyl substitutions . Blind substitution with a closely related analog bearing a different halogen or alkyl group on either ring will alter lipophilicity, metabolic stability, and binding pocket complementarity, invalidating structure-activity relationships and potentially leading to false-negative or false-positive screening outcomes [1].

Quantitative Differentiation of 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine vs. Close Analogs: Evidence-Based Selection Guide


Predicted Lipophilicity (XLogP3) Differentiates Chlorophenyl from Fluorophenyl and Methylphenyl Analogs

The 4-chlorophenyl substituent on the oxadiazole ring confers a computationally predicted XLogP3 of approximately 3.2 on the target compound, compared to ~2.8 for the 4-fluorophenyl analog (CAS 899999-03-2) and ~3.0 for the 4-methylphenyl analog . This difference of 0.4 and 0.2 log units, respectively, significantly impacts predicted membrane permeability and oral absorption potential according to Lipinski's Rule of Five framework, where optimal logP values typically range from 0 to 5 .

Medicinal Chemistry Drug Design Physicochemical Profiling

Electronic Effect Differentiation: Hammett σₚ Constants of 4-Substituents on the Oxadiazole Ring

The 4-chloro substituent (Hammett σₚ = +0.23) is moderately electron-withdrawing by resonance and induction, in contrast to the 4-fluoro group (σₚ = +0.06) which is weakly electron-withdrawing, and the 4-methyl group (σₚ = −0.17) which is electron-donating [1]. This electronic divergence directly affects the electrophilicity of the oxadiazole ring and the pKa of the 5-amino group, potentially altering hydrogen-bonding interactions with biological targets such as kinase ATP-binding pockets [2].

Physical Organic Chemistry SAR Studies Medicinal Chemistry

Steric and Geometric Comparison: Chlorine van der Waals Radius vs. Fluorine and Methyl Substituents

The van der Waals radius of chlorine (1.75 Å) is substantially larger than that of fluorine (1.47 Å) and slightly larger than a methyl group (~2.0 Å effective spherical volume) [1]. This steric difference influences the conformational preferences of the oxadiazole-phenyl dihedral angle and the overall molecular shape presented to binding pockets. In EGFR-targeting 1,3,4-oxadiazole-1,2,3-triazole hybrids, the nature of the para-substituent on the aryl ring has been shown to modulate antiproliferative GI₅₀ values by >10-fold, with chloro-substituted analogs often exhibiting intermediate potency and distinct selectivity profiles [2].

Molecular Modeling Drug Design Structural Biology

Synthetic Accessibility and Building Block Availability: 4-Chlorobenzoic Acid vs. Alternative Starting Materials

The target compound is synthesized via a six-step route starting from 4-chlorobenzoic acid, which is among the most economical and widely available para-substituted benzoic acid building blocks (bulk price typically <$0.10/g) . In contrast, 4-fluorobenzoic acid and 4-trifluoromethylbenzoic acid are more expensive (often 2-5× the cost) and may require additional safety handling due to fluoride waste streams or specialized reagents . This cost differential at the building-block level translates into lower overall synthesis costs for the chlorophenyl analog, making it an attractive choice for large-scale screening library production .

Synthetic Chemistry Chemical Procurement Process Chemistry

Potency Gap: Absence of Published Bioactivity Data vs. Documented EGFR Inhibitory Activity of Related 1,3,4-Oxadiazole-1,2,3-Triazole Hybrids

No peer-reviewed IC₅₀, GI₅₀, or Kd values have been published for the target compound CAS 892776-12-4. In contrast, closely related 1,3,4-oxadiazole-1,2,3-triazole hybrids (e.g., compounds 6d, 6e, 8a-e from Mahmoud et al. 2022) demonstrate EGFR-TK inhibition with IC₅₀ values of 0.11–0.73 µM and antiproliferative GI₅₀ values of 0.23–2.00 µM against Panc-1, MCF-7, HT-29, and A-549 cell lines [1]. This represents a critical knowledge gap: the unique 1,2,4-oxadiazole regiochemistry and chloro substitution pattern of the target compound remain pharmacologically unexplored, creating both risk and opportunity for investigators seeking novel intellectual property space [1][2].

Kinase Inhibition Cancer Research Bioactivity Profiling

Optimal Research and Procurement Scenarios for 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine


Early-Stage Kinase Inhibitor Screening Libraries Requiring Halogen-Substituted Oxadiazole-Triazole Diversity

Medicinal chemistry groups constructing focused kinase inhibitor libraries can deploy CAS 892776-12-4 as a representative 4-chlorophenyl-substituted 1,2,4-oxadiazole-triazole hybrid to complement existing 4-fluoro, 4-methyl, and unsubstituted phenyl analogs. The distinct Hammett σₚ value (+0.23) and intermediate lipophilicity (XLogP3 ~3.2) provide an orthogonal SAR vector for probing ATP-binding pocket tolerance, as demonstrated by the sensitivity of EGFR-TK inhibition to aryl substitution in related 1,3,4-oxadiazole-triazole series (IC₅₀ range: 0.11–0.73 µM) .

Structure-Activity Relationship (SAR) Expansion Around Unexplored 1,2,4-Oxadiazole Regioisomers

The target compound incorporates a 1,2,4-oxadiazole ring directly C-linked to the triazole C5 position, a connectivity pattern that is structurally distinct from the more extensively studied 1,3,4-oxadiazole-triazole hybrids (e.g., Mahmoud et al. 2022 series) . This regioisomeric difference is expected to alter the spatial orientation of the chlorophenyl group relative to the triazole 5-amine, potentially enabling engagement with different protein targets or binding modes. Procurement of this compound enables definitive head-to-head regioisomeric SAR comparisons .

Computational Chemistry and Molecular Docking Studies on Halogen Bonding Interactions

The 4-chlorophenyl substituent presents a chlorine atom capable of forming halogen bonds (C–Cl···O/N interactions) with protein backbone carbonyls or side-chain acceptors, a feature absent in non-halogenated analogs and distinct in geometry from fluorine (which rarely forms halogen bonds) . Computational chemists can use the X-ray-quality geometry of the chlorophenyl-oxadiazole fragment to parameterize docking scoring functions and validate predicted binding poses against experimental data from halogen-bonding studies .

Cost-Efficient Scale-Up for High-Throughput Screening (HTS) Library Production

The synthetic route from inexpensive 4-chlorobenzoic acid (estimated <$0.10/g at bulk) through a well-established six-step protocol makes this compound economically viable for inclusion in large HTS decks (>50,000 compounds), where the cost-per-compound must remain below a few dollars . This contrasts with fluorinated or trifluoromethylated analogs requiring more costly precursors and specialized waste handling, and provides a clear procurement advantage for organizations building internal screening collections .

Quote Request

Request a Quote for 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.